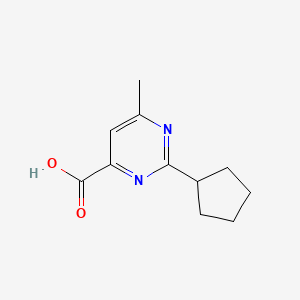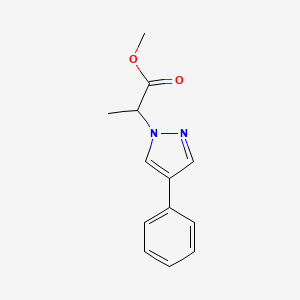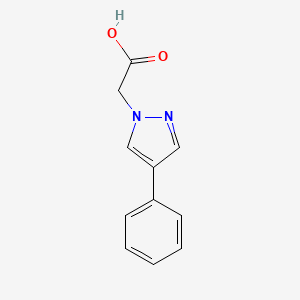![molecular formula C11H13BrN4O B1468101 {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1285355-64-7](/img/structure/B1468101.png)
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Vue d'ensemble
Description
The compound is an organic molecule with a triazole ring attached to a bromo-methoxyphenyl group and a methanamine group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are known for their diverse biological activities . The bromo-methoxyphenyl group is a common motif in organic chemistry and is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a bromo-methoxyphenyl group, and a methanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .Applications De Recherche Scientifique
Multicomponent Reaction Synthesis
This compound can be synthesized through multicomponent reactions (MCRs), which are a cornerstone in creating chemical complexity from simple building blocks. The use of aminoazoles, which are part of this compound’s structure, in MCRs allows for the development of various heterocyclic products with potential applications in pharmaceuticals and materials science .
Crystallography and Structural Analysis
The related indole derivatives of this compound, such as 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, have been studied for their crystal structures. Understanding the crystal structure is crucial for the design of new materials and drugs, as it helps in predicting the compound’s reactivity and interaction with other molecules .
Medicinal Chemistry
Indole derivatives, which share a similar structural motif with this compound, are known for their diverse biological activities. They are used in the development of new pharmaceuticals due to their ability to bind with high affinity to multiple receptors, which is essential for treating various diseases .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-17-11-3-2-9(12)4-8(11)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSTOAOSXSOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



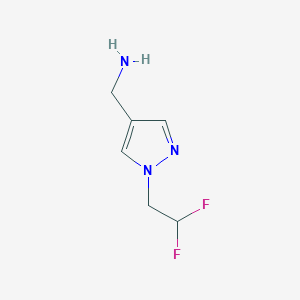
![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
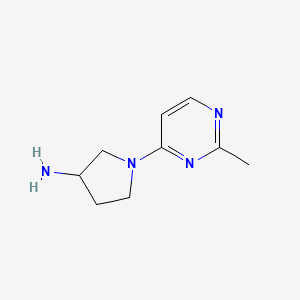
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
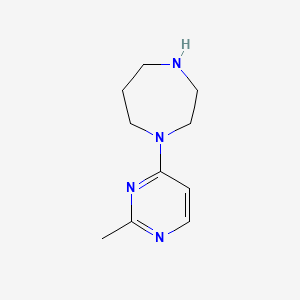
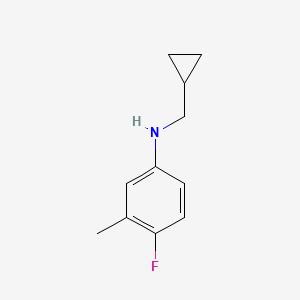
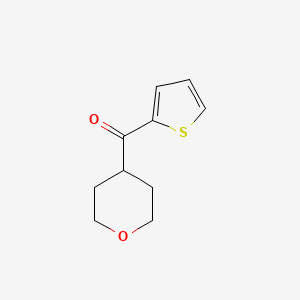
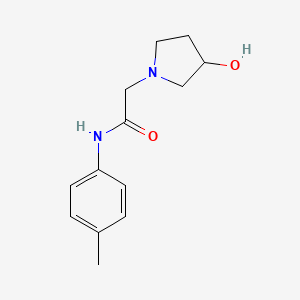
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)
